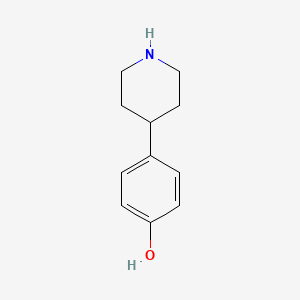

4-Piperidin-4-ylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440998 | |

| Record name | 4-Piperidin-4-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-84-0 | |

| Record name | 4-Piperidin-4-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidin-4-ylphenol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidin-4-ylphenol is a synthetic organic compound featuring a phenol group attached to a piperidine ring at the 4-position. This molecule serves as a valuable building block in medicinal chemistry, with its derivatives exhibiting a range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of this compound, supported by detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.

Chemical Structure and Properties

This compound, also known as 4-(4-hydroxyphenyl)piperidine, is characterized by the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol .[1][2] The structure consists of a saturated six-membered nitrogen-containing heterocycle (piperidine) linked directly to a phenol ring.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | 4-(Piperidin-4-yl)phenol | - |

| CAS Number | 62614-84-0 | - |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 157-162 °C (for the related compound 4-hydroxy-4-phenylpiperidine) | [1][3] |

| Boiling Point | 318 °C (for the related compound 4-hydroxy-4-phenylpiperidine) | [1] |

| Solubility | Soluble in water, alcohols, and ethers. Limited solubility in nonpolar solvents like hexane. | [4] |

| pKa | Estimated pKa of the phenolic hydroxyl group is ~10. The pKa of the piperidine nitrogen is estimated to be ~11.12. | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The chemical shifts would be influenced by the neighboring functional groups. For the related compound 4-hydroxy-4-phenylpiperidine, proton signals are observed in the aromatic region (around 7.2-7.5 ppm) and in the aliphatic region corresponding to the piperidine ring protons.[6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The carbons of the piperidine ring would resonate in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The synthesis of 4-arylpiperidines, including this compound, can be achieved through various synthetic routes. One common approach involves the reaction of a protected piperidone with an appropriate aryl organometallic reagent, followed by deprotection and functional group manipulation.

A documented synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines provides a relevant pathway.[7] The general strategy involves the following key steps:

Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)piperidine

This protocol is adapted from the synthesis of related N-substituted 4-(4-hydroxyphenyl)piperidines.[7]

Materials:

-

1-Benzyl-4-piperidone

-

4-Benzyloxy-bromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Formation of the Grignard or Organolithium Reagent: To a solution of 4-benzyloxy-bromobenzene in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

Addition to Piperidone: A solution of 1-benzyl-4-piperidone in anhydrous THF is then added dropwise to the freshly prepared organolithium reagent at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the intermediate alcohol.

-

Deprotection (Hydrogenolysis): The intermediate alcohol is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Final Product Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 4-(4-hydroxyphenyl)piperidine.

Pharmacological Properties and Biological Activity

The 4-arylpiperidine scaffold is a common motif in a variety of biologically active compounds, particularly those targeting the central nervous system.

Mechanism of Action and Biological Targets

Derivatives of this compound have been investigated for their activity at several important biological targets:

-

NMDA Receptor Antagonism: N-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized and evaluated as selective antagonists of the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] These compounds are of interest for their potential therapeutic applications in neurological disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxy-4-phenylpiperidine 99 40807-61-2 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]

- 6. 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Piperidin-4-ylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Piperidin-4-ylphenol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established methodologies, including reaction schemes, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthesis Strategies

The synthesis of this compound (also known as 4-(4-hydroxyphenyl)piperidine) can be broadly categorized into two main strategies:

-

Construction of the Piperidine Ring with a Protected Phenol: This approach involves the formation of the piperidine ring system onto a pre-existing phenyl group where the hydroxyl functionality is protected, typically as a methyl ether. The synthesis culminates in the deprotection of the phenol.

-

Functionalization of a Pre-formed Piperidine Ring: This strategy utilizes a commercially available or readily synthesized piperidine derivative, which is then functionalized with the 4-hydroxyphenyl group. A common tactic involves the use of a nitrogen-protected piperidine, such as with a tert-butoxycarbonyl (Boc) group, which is removed in the final step.

This guide will elaborate on specific and reliable methods within these strategies, providing detailed experimental procedures.

Pathway 1: N-Boc Protection, Arylation, and Deprotection

This is a widely employed and versatile pathway that begins with the protection of a piperidine derivative, followed by the introduction of the hydroxyphenyl group, and concludes with the removal of the protecting group.

Step 1: Synthesis of N-Boc-4-piperidone

The synthesis commences with the protection of 4-piperidone.

Reaction:

Experimental Protocol:

In a 1L three-necked flask, 153.6 g (1.0 mol) of 4-piperidone hydrochloride hydrate is dissolved in 150.0 g of water. While maintaining the temperature between 20-30 °C, 400.0 g (2.0 mol) of a 20% sodium hydroxide solution is added dropwise. After stirring for 20 minutes, 240.0 g (1.1 mol) of di-tert-butyl dicarbonate ((Boc)2O) is added dropwise. The reaction mixture is stirred at 20-30 °C for approximately 12 hours, with the reaction progress monitored by TLC. Upon completion, the reaction is cooled, and the product is collected by filtration. The crude product is recrystallized from ethanol and dried to yield N-Boc-4-piperidone.

Quantitative Data:

| Product | Form | Yield | Purity (GC) |

| N-Boc-4-piperidone | White solid | 90.6% | 99.4% |

Step 2: Grignard Reaction with 4-Methoxyphenylmagnesium Bromide

The protected piperidone is then reacted with a Grignard reagent to introduce the methoxy-protected phenyl group.

Reaction:

Experimental Protocol:

A solution of 4-methoxyphenylmagnesium bromide is prepared from 4-bromoanisole and magnesium turnings in anhydrous THF. To this Grignard reagent, a solution of N-Boc-4-piperidone in anhydrous THF is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is often not isolated but is directly subjected to acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) to yield the dehydrated product, tert-butyl 4-(4-methoxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate.

Step 3: Catalytic Hydrogenation

The double bond in the piperidine ring is reduced via catalytic hydrogenation.

Reaction:

Experimental Protocol:

The dehydrated product from the previous step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

Step 4: Demethylation of the Phenolic Ether

The methyl protecting group on the phenol is removed to reveal the hydroxyl group.

Reaction:

Experimental Protocol:

The tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate is dissolved in a mixture of 48% hydrobromic acid and acetic acid. The solution is heated to reflux for several hours.[1] The reaction progress is monitored by TLC. After completion, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate. Alternatively, boron tribromide (BBr3) in dichloromethane at low temperatures can be used for a milder demethylation.[2]

Step 5: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

Reaction:

Experimental Protocol:

The tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dioxane or dichloromethane. An excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. If the hydrochloride salt is desired, it can be precipitated with a non-polar solvent like diethyl ether. To obtain the free base, the residue is dissolved in water, basified with a suitable base (e.g., sodium carbonate), and the product is extracted with an organic solvent.

Pathway 2: Catalytic Hydrogenation of 4-(4-Hydroxyphenyl)pyridine

This alternative pathway involves the direct reduction of a commercially available or synthesized pyridine derivative.

Reaction:

Experimental Protocol:

A solution of 4-(4-hydroxyphenyl)pyridine in glacial acetic acid is treated with a catalytic amount of platinum(IV) oxide (PtO2, Adam's catalyst) under hydrogen gas pressure (typically 50-70 bar).[3] The reaction is stirred at room temperature for 6-10 hours. After the reaction is complete, the mixture is quenched with sodium bicarbonate solution and extracted with ethyl acetate.[3] The catalyst is removed by filtration through Celite, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography. To facilitate the hydrogenation, the hydroxypyridine can be reacted with an anhydride of a lower saturated aliphatic monocarboxylic acid (e.g., acetic anhydride) prior to hydrogenation to form an ester, which is then hydrolyzed after the reduction.[4]

Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathway (Pathway 1). Data for alternative pathways can be highly variable depending on the specific conditions and catalysts used.

| Step | Starting Material | Product | Reagents and Conditions | Yield |

| 1 | 4-Piperidone Hydrochloride Hydrate | N-Boc-4-piperidone | (Boc)2O, NaOH, H2O, 20-30 °C, 12 h | 90.6% |

| 2 | N-Boc-4-piperidone | tert-butyl 4-(4-methoxyphenyl)dihydropyridine-1-carboxylate | 4-Methoxyphenylmagnesium bromide, THF; then acid | Variable |

| 3 | tert-butyl 4-(4-methoxyphenyl)dihydropyridine-1-carboxylate | tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | H2, 10% Pd/C, Ethanol, RT | High |

| 4 | tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | 48% HBr, Acetic Acid, reflux | Good |

| 5 | tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate | This compound | 4M HCl in Dioxane or TFA in DCM, RT, 1-4 h | High |

Conclusion

The synthesis of this compound can be achieved through multiple reliable pathways. The N-Boc protection strategy offers a high degree of control and is adaptable to a wide range of substituted analogs. The catalytic hydrogenation of the corresponding pyridine derivative provides a more direct but potentially lower-yielding route. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

4-Piperidin-4-ylphenol: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Piperidin-4-ylphenol (CAS No. 62614-84-0) is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Its structure, featuring a phenol group attached to a piperidine ring, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The 4-arylpiperidine motif is recognized as a "privileged structure," frequently found in compounds targeting a diverse range of receptors and enzymes.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic analysis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and safety information are also provided to support researchers in their laboratory work.

Physicochemical Properties

This compound is a solid at room temperature.[2] Its chemical structure combines a hydrophilic phenol group with a basic piperidine ring, influencing its solubility and reactivity. The key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 62614-84-0 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO | [3][4][5] |

| Molecular Weight | 177.24 g/mol | [3][4][5] |

| Boiling Point | 322.2 °C at 760 mmHg | [6] |

| Density | 1.074 g/cm³ | [6] |

| Flash Point | 140.8 °C | [6] |

| Physical Form | Solid | [2] |

| SMILES | Oc1ccc(cc1)C1CCNCC1 | [3] |

| InChIKey | ZDEWVCFSCQUKTE-UHFFFAOYSA-N | - |

Synthesis and Manufacturing

The synthesis of 4-arylpiperidines like this compound often involves the creation of the crucial carbon-carbon bond between the piperidine and aryl rings. Modern synthetic strategies frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, which offer high efficiency and functional group tolerance.[1] These methods typically start from a protected 4-piperidone derivative.

A generalized synthetic workflow involves the conversion of a protected 4-piperidone to a vinyl triflate or a halide, followed by a cross-coupling reaction with a suitably protected phenol derivative (e.g., using a boronic acid or organozinc reagent). The final step involves the removal of the protecting groups.

Experimental Protocol: Suzuki Coupling Approach (Illustrative)

This protocol describes a plausible, generalized method for the synthesis of N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a common precursor that can be reduced and deprotected to yield this compound.

Step 1: Synthesis of N-Boc-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (Intermediate A)

-

To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Suzuki Coupling

-

In a reaction vessel, combine Intermediate A (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and a suitable phosphine ligand (e.g., SPhos, 0.1 equivalents).

-

Add a solvent mixture of toluene and water, followed by an inorganic base such as potassium carbonate (K₂CO₃, 3 equivalents).

-

Heat the mixture at 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction and Deprotection

-

Dissolve the product from Step 2 in methanol and add palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (H₂) at a pressure of 1-5 bar until the double bond is saturated.

-

Filter the catalyst through Celite and concentrate the filtrate.

-

To deprotect the Boc group and the methyl ether, treat the resulting piperidine derivative with a strong acid such as hydrobromic acid (HBr) in acetic acid or boron tribromide (BBr₃) in dichloromethane (DCM) at 0 °C to room temperature.

-

Carefully quench the reaction and adjust the pH to basic with a suitable base (e.g., NaOH or NaHCO₃).

-

Extract the final product, this compound, with an appropriate organic solvent, dry, and purify by recrystallization or chromatography.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

The 4-arylpiperidine scaffold is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics. This compound serves as a key intermediate in the synthesis of compounds for a multitude of biological targets.

-

Serotonin Receptor Ligands: Derivatives of 4-arylpiperidines have been extensively studied as ligands for serotonin receptors. For instance, various analogs have been synthesized and evaluated as potent agonists for the 5-HT₂C receptor, a target for treating obesity and other CNS disorders.[7]

-

Ion Channel Blockers: Novel 4-arylpiperidines and 4-aryl-4-piperidinols have been developed as dual blockers of neuronal Na⁺ and T-type Ca²⁺ channels.[8] These compounds show potential as anticonvulsant and neuroprotective agents for ischemic diseases, with the added benefit of reduced affinity for dopamine D₂ receptors, which can mitigate side effects.[8]

-

mGluR5 Modulators: The scaffold has been incorporated into molecules designed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[9] These PAMs are being investigated as a potential treatment for schizophrenia.[9]

-

Antimicrobial and Antitubercular Agents: The versatility of the 4-arylpiperidine structure extends to infectious diseases. Analogs have shown activity against Mycobacterium tuberculosis, and piperidine-isoquinoline hybrids have been evaluated as antimycotic agents against clinically relevant fungal species like Candida albicans.[1][10][11]

Spectroscopic Analysis

Detailed experimental spectra for this compound are often proprietary or found in specialized databases. However, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (~6.7-7.2 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Piperidine Protons (CH): A multiplet for the proton at the C4 position, deshielded by the adjacent aryl ring.

-

Piperidine Protons (CH₂): Complex multiplets for the axial and equatorial protons on the C2, C3, C5, and C6 positions of the piperidine ring.

-

Amine and Hydroxyl Protons (NH, OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-O) will be the most downfield, followed by the ipso-carbon attached to the piperidine ring. The other two signals will correspond to the ortho and meta carbons.

-

Piperidine Carbons: Signals for the three distinct carbon environments in the piperidine ring (C4, C3/C5, and C2/C6).

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals in aromatic (~6.7-7.2 ppm), aliphatic (piperidine ring), and exchangeable proton regions. |

| ¹³C NMR | Aromatic signals (~115-155 ppm) and aliphatic signals for the piperidine ring carbons. |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z ≈ 178.12. |

| IR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches (~1500-1600 cm⁻¹). |

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, data from related piperidine compounds provide essential guidance for safe handling. The hydrobromide salt is classified with GHS07 pictograms, indicating potential hazards.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[2]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its robust synthetic accessibility and its presence as a core fragment in numerous biologically active agents underscore its importance. As a privileged scaffold, it continues to be a valuable starting point for the exploration of new chemical space in the quest for novel therapeutics targeting a wide range of diseases. This guide serves as a foundational resource for professionals working with this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. appchemical.com [appchemical.com]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound, CAS No. 62614-84-0 - iChemical [ichemical.com]

- 7. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Piperidin-4-ylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidin-4-ylphenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to various biologically active molecules. The piperidine and phenol moieties are common pharmacophores, and their combination in this scaffold presents a unique platform for the design of novel therapeutic agents. Accurate characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation and purity assessment. This guide provides a detailed overview of the expected spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Ar-H (ortho to OH) |

| ~6.75 | d | 2H | Ar-H (meta to OH) |

| ~3.10 | m | 2H | Piperidine-H (axial, C2/C6) |

| ~2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |

| ~2.50 | m | 1H | Piperidine-H (C4) |

| ~1.75 | m | 2H | Piperidine-H (axial, C3/C5) |

| ~1.60 | m | 2H | Piperidine-H (equatorial, C3/C5) |

| (variable) | br s | 1H | N-H |

| (variable) | s | 1H | O-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | Ar-C (C-OH) |

| ~135.0 | Ar-C (C-piperidine) |

| ~128.0 | Ar-CH (ortho to OH) |

| ~115.0 | Ar-CH (meta to OH) |

| ~45.0 | Piperidine-CH₂ (C2/C6) |

| ~42.0 | Piperidine-CH (C4) |

| ~32.0 | Piperidine-CH₂ (C3/C5) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenol), N-H stretch (piperidine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Medium-Strong | Aliphatic C-H stretch (piperidine) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch (phenol) |

| ~1170 | Medium | C-N stretch (piperidine) |

| ~830 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 178 | 12 | [M+1]⁺ |

| 160 | 20 | [M-NH₃]⁺ |

| 148 | 30 | [M-C₂H₅]⁺ |

| 107 | 60 | [HOC₆H₄CH₂]⁺ |

| 94 | 40 | [C₆H₅OH]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

-

Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

Data Acquisition (EI): In EI mode, a standard electron energy of 70 eV is used to induce fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a relevant mass range (e.g., m/z 40-500).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Multifaceted Biological Potential of 4-Piperidin-4-ylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidin-4-ylphenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. Particular emphasis is placed on their well-established role as modulators of opioid receptors, alongside their emerging activities as anticancer agents, estrogen receptor modulators, and their potential in addressing neurodegenerative and inflammatory conditions. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Opioid Receptor Modulation: A Primary Therapeutic Avenue

Derivatives of this compound have been extensively investigated as potent and selective ligands for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are critical mediators of pain, mood, and reward, making them key targets for the development of analgesics and treatments for substance abuse disorders.

Quantitative Analysis of Opioid Receptor Binding Affinity

The binding affinities of various N-substituted and structurally modified this compound derivatives for the µ, δ, and κ opioid receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki), a measure of the ligand's binding affinity, is a critical parameter in structure-activity relationship (SAR) studies. The following table summarizes the Ki values for a selection of these derivatives.

| Compound ID | R-group (Substitution on Piperidine Nitrogen) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |

| 1 | -CH3 | 508 | >10000 | 194 | [1] |

| 2 | -(CH2)2-Ph | 0.88 | 13.4 | 4.09 | [1] |

| 3 | H | 4300 | >10000 | 2700 | [1] |

| 4 | -(CH2)2-Ph | 8.47 | 34.3 | 36.8 | [1] |

Table 1: Opioid Receptor Binding Affinities of Selected this compound Derivatives. Data represents the inhibition constant (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

Mu-Opioid Receptor Signaling Pathways

The activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects, including analgesia. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

References

The Versatility of the 4-Piperidin-4-ylphenol Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidin-4-ylphenol moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the design and development of a diverse array of therapeutic agents. Its structural features, combining a hydrophilic phenol group with a versatile piperidine ring, offer a unique platform for generating compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, derivatization, and application in targeting various physiological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common approach involves the construction of the piperidine ring, followed by functionalization of the phenol and the piperidine nitrogen.

General Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines

A prevalent method for synthesizing N-substituted 4-(4-hydroxyphenyl)piperidines involves the reductive amination of a 4-piperidone precursor with a suitable amine, or the N-alkylation of a pre-formed 4-(4-hydroxyphenyl)piperidine.

Experimental Protocol: Synthesis of N-Benzyl-4-(4-hydroxyphenyl)piperidine

-

Protection of the Phenolic Hydroxyl Group: 4-(4-Hydroxyphenyl)piperidine is reacted with a suitable protecting group, such as a benzyl or silyl ether, to prevent undesired side reactions.

-

N-Alkylation: The protected piperidine is then subjected to reductive amination with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct N-alkylation can be achieved using benzyl bromide in the presence of a non-nucleophilic base.

-

Deprotection: The protecting group on the phenol is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final product.

Solid-Phase Synthesis of Piperidine Libraries

For the rapid generation of diverse libraries of this compound derivatives, solid-phase synthesis offers a highly efficient approach. This methodology simplifies purification and allows for the systematic introduction of various substituents.[1]

Experimental Protocol: Solid-Phase Synthesis via Imino-Diels-Alder Reaction [1]

-

Resin Preparation: A suitable resin, such as Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: An Fmoc-protected amino acid is coupled to the resin using standard peptide coupling reagents.

-

Imine Formation: The Fmoc group is removed using a solution of 20% piperidine in DMF, followed by reaction with an aldehyde to form a resin-bound imine.

-

Cycloaddition: The resin-bound imine is reacted with a 2-amino-1,3-butadiene at elevated temperatures to form the piperidone ring.

-

Cleavage: The final compound is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired piperidine derivative.

Therapeutic Applications and Biological Activity

The this compound scaffold has been successfully employed to develop ligands for a variety of biological targets, demonstrating its broad therapeutic potential.

Opioid Receptor Modulation

Derivatives of this compound are well-known for their interaction with opioid receptors, acting as agonists, antagonists, or mixed agonist-antagonists. These compounds have been extensively studied for their analgesic properties.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Activities of Selected this compound Derivatives

| Compound | N-Substituent | Receptor Target | Ki (nM) | Functional Activity | Reference |

| 1a | Benzyl | NOP | - | Lead Compound | [2] |

| 1b | Cyclooctylmethyl | NOP | - | Antagonist (Ke = 15 nM) | [2] |

| 2a | N-Methyl | μ, κ | 974 (μ), 477 (κ) | Antagonist | [3] |

| 2b | N-Phenylpropyl | μ, δ, κ | 0.88 (μ), 13.4 (δ), 4.09 (κ) | Antagonist | [3] |

| 3 | (3R, 4S)-Configuration | μ | 0.0021 | Agonist (EC50 = 0.0013 nM) | [4] |

Nociceptin/Orphanin FQ (NOP) Receptor Signaling

NOP receptor agonists, derived from the this compound scaffold, modulate pain and other neurological functions. Activation of the NOP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channel activity.[5][6]

Dopamine Receptor Antagonism

The this compound scaffold has also been utilized to develop potent and selective antagonists for dopamine receptors, particularly the D4 subtype. These compounds have potential applications in the treatment of various central nervous system (CNS) disorders.

Table 2: Dopamine D4 Receptor Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives

| Compound | Arylether Substituent | Ki (nM) | Reference |

| 7a | p-Fluoro | 140-320 | [7] |

| 7b | 3,4-Difluoro | 140-320 | [7] |

| 8b | 3,4-Difluorophenyl | 5.5 | [7] |

| 8c | 3-Methylphenyl | 13 | [7] |

| 14a | - | 0.3 | [7] |

Dopamine Receptor Signaling Pathway

Dopamine receptors are GPCRs that are broadly classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors, including D4, are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][8]

Kinase Inhibition

Recent studies have explored this compound derivatives as inhibitors of various protein kinases, which are critical targets in cancer therapy. For instance, derivatives have been designed to target the PI3K/Akt signaling pathway.

Table 3: Kinase Inhibitory Activity (IC50) of Selected Piperidine Derivatives

| Compound | Target Kinase | IC50 (μM) | Reference |

| 10h | Pan-AKT | - | [9] |

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Inhibitors of this pathway are of significant interest in oncology.[10][11]

Antimicrobial Activity

Piperidin-4-one derivatives, closely related to the this compound scaffold, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 4: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 1a | Staphylococcus aureus | - | [12] |

| 1a | Escherichia coli | - | [12] |

| 1a | Bacillus subtilis | - | [12] |

| 1b | M. gypseum | - | [12] |

| 1b | M. canis | - | [12] |

| 844-TFM | M. abscessus | 1.5 | [13] |

| 5l | M. abscessus | < 1.5 | [13] |

| 5r | M. abscessus | < 1.5 | [13] |

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity at various targets.

-

N-Substituent of the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity and selectivity. For opioid receptor ligands, bulky and lipophilic groups often enhance binding affinity. In the case of NOP receptor ligands, modifications at this position can switch the functional activity from agonism to antagonism.[2]

-

Substitution on the Phenolic Ring: Halogenation or the introduction of other small functional groups on the phenyl ring can modulate potency and pharmacokinetic properties. For dopamine D4 receptor antagonists, specific substitution patterns on the arylether moiety significantly impact binding affinity.[7]

-

Modifications of the Piperidine Ring: Alterations to the piperidine ring itself, such as the introduction of methyl groups, can influence stereochemistry and receptor interaction, thereby affecting antagonist potency at opioid receptors.[14]

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for Dopamine D4 Receptor[15]

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D4 receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D4 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay Buffer

-

Test compound at various concentrations.

-

Radioligand (e.g., [³H]Spiperone) at a fixed concentration near its Kd value.

-

Membrane preparation.

-

For non-specific binding determination, a high concentration of a known D4 antagonist (e.g., haloperidol) is used instead of the test compound.

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Pharmacokinetic Considerations

The drug-like properties of this compound derivatives are crucial for their development as therapeutic agents. Key pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) are influenced by the physicochemical properties of the compounds.

Table 5: General Pharmacokinetic Profile Considerations for Piperidine Derivatives [15]

| Parameter | Influencing Factors | Desired Properties for CNS-active drugs |

| Absorption | Lipophilicity, pKa, solubility | Good oral bioavailability |

| Distribution | Plasma protein binding, lipophilicity | Ability to cross the blood-brain barrier |

| Metabolism | Susceptibility to CYP450 enzymes | Moderate metabolic stability to ensure sufficient duration of action |

| Excretion | Renal and hepatic clearance pathways | Efficient clearance to avoid accumulation and toxicity |

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The diverse range of biological targets that can be modulated by derivatives of this scaffold, including GPCRs, kinases, and microbial enzymes, underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of the this compound core in their discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In Silico Modeling of 4-Piperidin-4-ylphenol Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling techniques used to investigate the binding of 4-Piperidin-4-ylphenol and its derivatives to various biological receptors. This compound serves as a scaffold for numerous pharmacologically active compounds, exhibiting a wide range of activities by targeting receptors such as sigma (σ), opioid (μ, δ, κ), estrogen (ER), and nociceptin (NOP). Understanding these interactions at a molecular level is crucial for rational drug design and development.

This document details the quantitative binding data for this compound analogs, outlines the experimental protocols for key in silico modeling techniques, and visualizes the associated signaling pathways.

Quantitative Binding Data

The binding affinities of this compound derivatives are summarized below. These tables compile data from various sources to provide a comparative overview of their interactions with different receptor types.

Table 1: Sigma (σ) Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 1-benzyl-4-phenylpiperidin-4-ol | σ1 | 1.2 | [1] |

| 1-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ1 | 0.34 | [2] |

| 1-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ1 | 0.89 | [2] |

| 4-Aroylpiperidine Derivative | σ1 | 1.00 - 2.00 | [3] |

| Benzyl phenylacetamide Derivative (LS-127) | σ1 | 2-4 | [4] |

| Piperidine-based Scaffold Derivative | σ1 | 37 | [1] |

| Piperazine Derivative | σ1 | 51.8 | [5] |

Table 2: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Fentanyl (4-anilidopiperidine core) | Mu (μ) | 0.22 (for Carfentanil) | [6] |

| 4-phenyl piperidine derivative | Mu (μ) | - | [7] |

| Tetrahydroquinoline-piperidine derivative | Mu (μ) / Delta (δ) | 0.29 (μ), 6.6 (δ) | [8] |

| RTI-5989-62 (piperidine derivative) | Delta (δ) | 0.20 (EC50) | [9] |

| JDTic (piperidine derivative) | Kappa (κ) | 0.03 (Ke) | [10] |

Table 3: Estrogen Receptor (ER) Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

| 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivative | ERα | High Affinity | [11] |

| Small phenolic compounds | ERα | - | [12][13] |

Table 4: Nociceptin (NOP) Receptor Binding Affinities

| Compound | Binding Affinity (Ki, nM) | Reference |

| N-(4-piperidinyl)-2-indolinone derivative | - | [14] |

| C-24 (peptide mimetic antagonist) | 0.27 (IC50) | [15] |

Experimental Protocols for In Silico Modeling

This section details the methodologies for the key computational experiments used to model the interaction of this compound and its derivatives with their target receptors.

Homology Modeling

Homology modeling is employed when the 3D structure of a target receptor has not been experimentally determined. It involves building a model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template).

Detailed Methodology:

-

Template Selection:

-

The amino acid sequence of the target receptor (e.g., human sigma-1 receptor) is used as a query to search the Protein Data Bank (PDB) using a tool like BLAST (Basic Local Alignment Search Tool).

-

A template structure with the highest sequence identity (typically >30%), resolution, and conformational similarity to the target is selected. For GPCRs like opioid and nociceptin receptors, multiple templates may be used to model different domains.

-

-

Sequence Alignment:

-

The target sequence is aligned with the template sequence using a multiple sequence alignment tool such as ClustalW or T-Coffee.

-

Manual adjustments are often necessary to ensure that conserved motifs and transmembrane domains are correctly aligned.

-

-

Model Building:

-

A modeling program like MODELLER or SWISS-MODEL is used to generate the 3D coordinates of the target protein based on the aligned sequences and the template structure.

-

This involves copying the coordinates of the conserved regions from the template to the model and building the non-conserved regions (loops) using de novo methods.

-

-

Model Refinement and Validation:

-

The initial model is subjected to energy minimization to relieve any steric clashes and refine the geometry.

-

The quality of the model is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT, which evaluate the stereochemical quality and overall structural integrity.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to understand the binding mode and estimate the binding affinity.

Detailed Methodology:

-

Receptor and Ligand Preparation:

-

Receptor: The 3D structure of the receptor (either from crystallography or homology modeling) is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of ionizable residues at physiological pH are determined.

-

Ligand: A 2D or 3D structure of the this compound derivative is created. Hydrogens are added, and the molecule is energy minimized. For flexible ligands, multiple conformations may be generated.

-

-

Binding Site Definition:

-

The binding site on the receptor is defined. This can be done by specifying the coordinates of a known ligand from a crystal structure or by using a cavity detection algorithm to identify potential binding pockets.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the defined binding site.

-

The program uses a search algorithm (e.g., genetic algorithm, Monte Carlo) to explore the conformational space.

-

-

Scoring and Analysis:

-

Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked based on their scores.

-

The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor's binding site residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Detailed Methodology:

-

System Setup:

-

The docked ligand-receptor complex is placed in a simulation box.

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

For membrane proteins like GPCRs, the complex is embedded in a lipid bilayer (e.g., POPC).

-

-

Parameterization:

-

A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system.

-

Parameters for the protein, ligand, water, and lipids are assigned.

-

-

Minimization and Equilibration:

-

The system is energy minimized to remove any bad contacts.

-

A series of equilibration steps are performed, gradually heating the system to the desired temperature (e.g., 310 K) and adjusting the pressure while restraining the protein and ligand to allow the solvent and lipids to relax.

-

-

Production Simulation:

-

The restraints are removed, and the production MD simulation is run for a desired length of time (typically nanoseconds to microseconds).

-

The trajectory of the atoms is saved at regular intervals.

-

-

Analysis:

-

The trajectory is analyzed to study the stability of the ligand in the binding pocket (RMSD), the flexibility of the protein (RMSF), and the specific interactions that are maintained over time.

-

Advanced techniques like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the simulation trajectory.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways associated with the target receptors and the general workflows for the in silico modeling experiments.

Caption: Sigma-1 Receptor Signaling Pathway.

Caption: Mu-Opioid Receptor Signaling Pathway.

Caption: Estrogen Receptor Genomic Signaling Pathway.

Caption: Nociceptin Receptor Signaling Pathway.

Caption: General Workflow for In Silico Modeling.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unict.it [iris.unict.it]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 7. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]

- 13. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the Nociceptin/Orphanin FQ Receptor in Complex with a Peptide Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Piperidin-4-ylphenol

Disclaimer: This document provides a technical guide for the preliminary toxicity screening of this compound. No specific toxicity data for this compound was found in the public domain at the time of writing. The information presented herein is based on general toxicological principles for phenolic and piperidine compounds and established screening methodologies.

Introduction

This compound is a chemical entity that incorporates both a phenol and a piperidine moiety. Both functional groups are prevalent in a wide range of biologically active compounds and pharmaceuticals. The phenol group can be associated with toxic effects, including cytotoxicity and genotoxicity, often mediated through the formation of reactive quinone intermediates and the generation of reactive oxygen species (ROS). The piperidine ring is a common scaffold in medicinal chemistry and can influence the pharmacokinetic and pharmacodynamic properties of a molecule, with potential for various biological activities. A preliminary toxicity screening is crucial to identify potential hazards and guide further development of any compound containing these structural features.

This guide outlines a standard workflow for the initial in vitro and in vivo toxicity assessment of this compound, including detailed experimental protocols and data presentation strategies.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These properties are important for designing toxicological experiments, such as determining appropriate solvent systems and predicting potential bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.247 g/mol | [1] |

| CAS Number | 62614-84-0 | [1] |

| Predicted LogP | 1.7 | [2] |

| Predicted pKa | 9.99 (Phenolic hydroxyl) | [3] |

In Vitro Toxicity Screening

In vitro assays are the cornerstone of preliminary toxicity screening, providing rapid and cost-effective methods to assess cytotoxicity and genotoxicity.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which a substance produces cell death. Multiple assays based on different cellular mechanisms should be employed to obtain a comprehensive cytotoxicity profile.

Cell Culture:

-

Cell Line: A relevant human cell line, such as HepG2 (liver carcinoma), is commonly used for general toxicity screening due to its metabolic capabilities.[4] For neurotoxicity assessment, a neuronal cell line like SH-SY5Y could be considered.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay (Measures Mitochondrial Activity):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]

-

Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (e.g., DMSO) should be included.[5]

-

Replace the existing medium with 100 µL of the compound dilutions and incubate for 24 or 48 hours.[5]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

LDH Assay (Measures Membrane Integrity):

-

Follow steps 1-3 of the MTT assay protocol.[5]

-

After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.[5]

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time.[5]

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

The results from cytotoxicity assays should be summarized in a table, presenting the IC₅₀ values (the concentration that inhibits 50% of cell viability).

| Assay | Cell Line | Exposure Time (hours) | IC₅₀ (µM) |

| MTT | HepG2 | 24 | Data to be determined |

| MTT | HepG2 | 48 | Data to be determined |

| LDH | HepG2 | 24 | Data to be determined |

| LDH | HepG2 | 48 | Data to be determined |

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

Comet Assay (Detects DNA Strand Breaks):

-

Expose cells (e.g., HepG2) to various concentrations of this compound for a short period (e.g., 2-4 hours).

-

Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test (Detects Chromosomal Damage):

-

Treat cell cultures with a range of this compound concentrations for a period that covers at least one cell cycle.

-

Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells indicates chromosomal damage.

The results of the genotoxicity assays should be presented clearly, indicating the concentration at which a positive genotoxic effect is observed.

| Assay | Cell Line | Concentration Range Tested (µM) | Outcome |

| Comet Assay | HepG2 | e.g., 1-100 | Positive/Negative |

| Micronucleus Test | HepG2 | e.g., 1-100 | Positive/Negative |

Preliminary In Vivo Acute Toxicity

A preliminary acute toxicity study in a rodent model can provide initial information on the systemic toxicity of the compound and help determine the maximum tolerated dose (MTD).

Experimental Protocol

Acute Oral Toxicity - Up-and-Down Procedure (UDP): This method is a validated alternative to the classical LD₅₀ test and uses fewer animals.[6]

-

Animals: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on any available in vitro data or structure-activity relationships.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Endpoint: The test is stopped when a stopping criterion is met (e.g., a certain number of reversals in outcome), and the LD₅₀ is estimated using statistical methods.

-

Clinical Observations: Record body weight, food and water consumption, and any clinical signs of toxicity (e.g., changes in behavior, posture, or respiration).

-

Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

Data Presentation

Summarize the findings of the acute oral toxicity study in a table.

| Species/Strain | Sex | Route of Administration | Estimated LD₅₀ (mg/kg) | Key Clinical Signs | Gross Necropsy Findings |

| Rat/Sprague-Dawley | Female | Oral | Data to be determined | e.g., Lethargy, ataxia | e.g., No abnormalities observed |

Visualizations

Experimental Workflow

Caption: Workflow for preliminary toxicity screening.

Potential Toxicity Signaling Pathway

Caption: Potential mechanism of phenol-induced toxicity.

Conclusion

This technical guide provides a framework for conducting a preliminary toxicity screening of this compound. The outlined in vitro and in vivo assays will help to identify potential cytotoxic and genotoxic liabilities and establish an initial safety profile. The results from these studies are essential for making informed decisions in the early stages of drug development or chemical safety assessment. It is critical to perform these evaluations under appropriate laboratory guidelines (e.g., Good Laboratory Practice - GLP) to ensure data quality and reliability.

References

Solubility and stability of 4-Piperidin-4-ylphenol in different solvents

An In-depth Technical Guide on the Solubility and Stability of 4-Piperidin-4-ylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for assessing these characteristics and presents a summary of expected physicochemical behaviors in various solvents and under different environmental conditions.

Physicochemical Properties of this compound

This compound possesses both a basic piperidine ring and an acidic phenolic hydroxyl group, making its solubility and stability highly dependent on the pH of the medium. Its structure suggests a degree of polarity, influencing its solubility in organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from synthesis and purification to bioavailability. The following data summarizes the expected solubility of this compound in a range of common solvents at various temperatures. This data is based on the general characteristics of phenolic and piperidinic compounds.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.0) | Polar Protic | 25 | ~ 1.5 |

| Phosphate Buffer (pH 2.0) | Aqueous Buffer | 25 | > 10.0 |

| Phosphate Buffer (pH 9.0) | Aqueous Buffer | 25 | > 10.0 |

| Ethanol | Polar Protic | 25 | ~ 50.0 |

| Methanol | Polar Protic | 25 | ~ 65.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100.0 |

| Dichloromethane (DCM) | Halogenated | 25 | ~ 5.0 |

| Ethyl Acetate | Ester | 25 | ~ 2.5 |

| Hexane | Non-polar | 25 | < 0.1 |

| Water (pH 7.0) | Polar Protic | 37 | ~ 2.1 |

| Ethanol | Polar Protic | 37 | ~ 62.0 |

Stability Profile

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The data below illustrates the expected stability of this compound under stress conditions, reflecting common degradation patterns for phenolic compounds.

Table 2: Stability Data for this compound (% Degradation over Time)

| Condition | Parameter | Time (hours) | % Degradation |

| pH Stress | pH 3.0 Buffer, 25°C | 72 | < 1% |

| pH 7.0 Buffer, 25°C | 72 | ~ 2% | |

| pH 11.0 Buffer, 25°C | 72 | ~ 15% | |

| Thermal Stress | 60°C in Solid State | 168 | ~ 5% |

| 80°C in Solid State | 168 | ~ 12% | |

| Oxidative Stress | 3% H₂O₂ Solution, 25°C | 24 | ~ 25% |

| Photostability | ICH Q1B Option II | 24 | ~ 8% |

Phenolic compounds are known to be susceptible to degradation at higher pH values.[2][3][4] The thermal degradation of phenols typically follows first-order kinetics.[5]

Experimental Protocols

Accurate and reproducible data are crucial for making informed decisions in drug development. The following are detailed methodologies for determining the solubility and stability of pharmaceutical compounds.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvent

-

Stoppered flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve.

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (solid)

-

Calibrated stability chambers (for temperature and humidity control)

-

Photostability chamber

-

Glass vials with appropriate closures

-

Acids, bases, and oxidizing agents (e.g., HCl, NaOH, H₂O₂)

-

HPLC system for purity and degradation product analysis

Procedure:

-

Sample Preparation: Accurately weigh the compound into vials for solid-state studies or dissolve in appropriate media for solution-state studies.

-

Storage Conditions: Place the samples in stability chambers under the conditions outlined in ICH guidelines (e.g., 40°C/75% RH for accelerated testing).[9]

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions and store at a specified temperature.

-

Oxidation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C or 80°C).

-

Photostability: Expose the compound to a light source conforming to ICH Q1B guidelines.

-

-